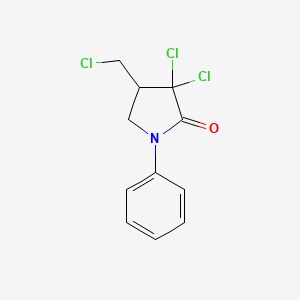
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring
Méthodes De Préparation
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrochloric acid and o-chloroaniline, followed by a condensation reaction with formaldehyde. This process can be carried out in a microchannel reactor, which allows for continuous production and improved efficiency . The reaction conditions, such as temperature, pressure, and catalyst type, play a crucial role in determining the yield and purity of the final product.
Analyse Des Réactions Chimiques
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrochloric acid, formaldehyde, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
3,3-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
4,4’-Diaminodiphenylmethane: An important additive in the preparation of polyurethane and thermosets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
61213-21-6 |
|---|---|
Formule moléculaire |
C11H10Cl3NO |
Poids moléculaire |
278.6 g/mol |
Nom IUPAC |
3,3-dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-6-8-7-15(10(16)11(8,13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clé InChI |
FCNLUFGIFVQAAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1C2=CC=CC=C2)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


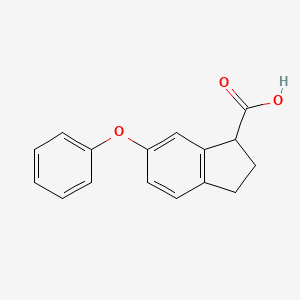
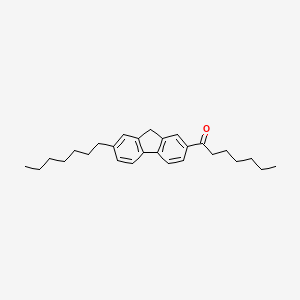
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)




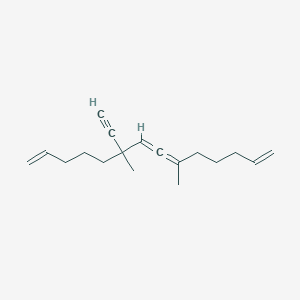
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
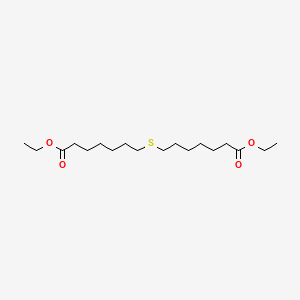
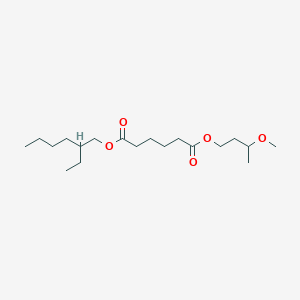
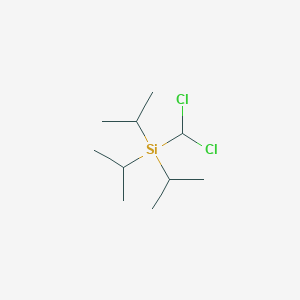
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
